

Natural occurrence of Ethyl caprate in fruits and fermented beverages

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Compound of Interest

Compound Name: Ethyl caprate

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An In-depth Technical Guide on the Natural Occurrence of **Ethyl Caprate** in Fruits and Fermented Beverages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl caprate (also known as ethyl decanoate) is a fatty acid ethyl ester that contributes significantly to the aromatic profile of many fruits and fermented beverages. Its characteristic fruity and floral notes, often described as cognac-like, are key components of the sensory experience in products such as wine, spirits, and various fruits. This technical guide provides a comprehensive overview of the natural occurrence of **ethyl caprate**, including quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathways. This information is intended to serve as a valuable resource for researchers in food science, oenology, and natural product chemistry.

Natural Occurrence and Quantitative Data

Ethyl caprate is biosynthesized by plants and microorganisms, leading to its presence in a variety of natural products. In fruits, it is one of the many volatile organic compounds that constitute the characteristic aroma. It has been reported in apples, bananas, cherries, citrus fruits, grapes, melons, pears, and pineapples.[1] In fermented beverages, **ethyl caprate** is a common product of yeast metabolism during fermentation, particularly in winemaking at temperatures above 15 °C.[1]

The concentration of **ethyl caprate** can vary significantly depending on the fruit variety, ripeness, and in the case of fermented beverages, the fermentation conditions, yeast strain, and aging process. The following tables summarize the quantitative data for **ethyl caprate** found in selected fruits and fermented beverages.

Table 1: Quantitative Occurrence of **Ethyl Caprate** in Fruits

Fruit	Variety/Condition	Concentration/Percentage	Reference
Mandragora autumnalis	Ripe fruit, hexane extract	1.8% of total volatile compounds	[2]
Passion Fruit	Not specified	Identified as a key aroma component	[3]

Note: Comprehensive quantitative data for a wide range of fruits is limited in publicly available literature. The provided data is based on available studies.

Table 2: Quantitative Occurrence of **Ethyl Caprate** in Fermented Beverages

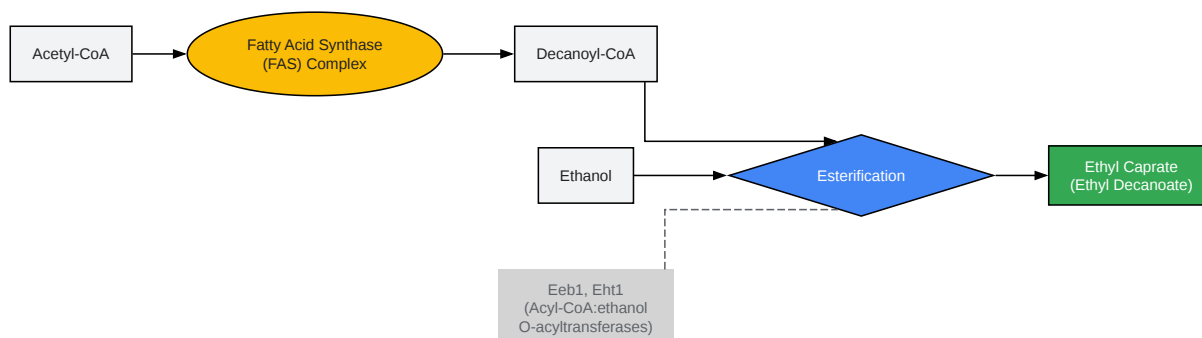
Beverage	Variety/Type	Concentration (µg/L)	Reference
Red Wine	Cabernet Sauvignon (Full maturity)	185.3	[4] [5]
Red Wine	Cabernet Sauvignon (Mid maturity)	203.7	[4] [5]
Red Wine	Shiraz (Full maturity)	162.3	[4] [5]
Red Wine	Shiraz (Mid maturity)	196.7	[4] [5]
White Wine	Fetească albă (from Aiud)	134	[6]
Fruit Wine	Raspberry	Present	[7]
Fruit Wine	Strawberry	Present	[7]
Fruit Wine	Mulberry	Present	[7]

Biosynthesis of Ethyl Caprate

The formation of **ethyl caprate** occurs through the esterification of decanoic acid (capric acid) and ethanol. In yeast, particularly *Saccharomyces cerevisiae*, this reaction is catalyzed by specific enzymes.

Biosynthetic Pathway in *Saccharomyces cerevisiae*

During fermentation, yeast synthesizes medium-chain fatty acids (MCFAs) through the fatty acid synthase (FAS) complex. Decanoyl-CoA, an activated form of capric acid, serves as a precursor. This is then esterified with ethanol, a primary product of fermentation, to form ethyl decanoate. This reaction is primarily catalyzed by the acyl-CoA:ethanol O-acyltransferases Eeb1 and Eht1.



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Biosynthesis of **Ethyl Caprate** in Yeast.

Formation in Fruits

In fruits, the biosynthesis of **ethyl caprate** also follows the general pathway of esterification, where a carboxylic acid (capric acid) reacts with an alcohol (ethanol). The necessary precursors are derived from fatty acid metabolism.[3] The specific enzymes catalyzing this reaction in different fruit species are a subject of ongoing research.

Experimental Protocols for Analysis

The analysis of **ethyl caprate** in fruits and fermented beverages is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).

Sample Preparation and Extraction: HS-SPME

This protocol is a representative method for the extraction of volatile esters from a liquid matrix like wine or fruit juice.

- Sample Preparation:

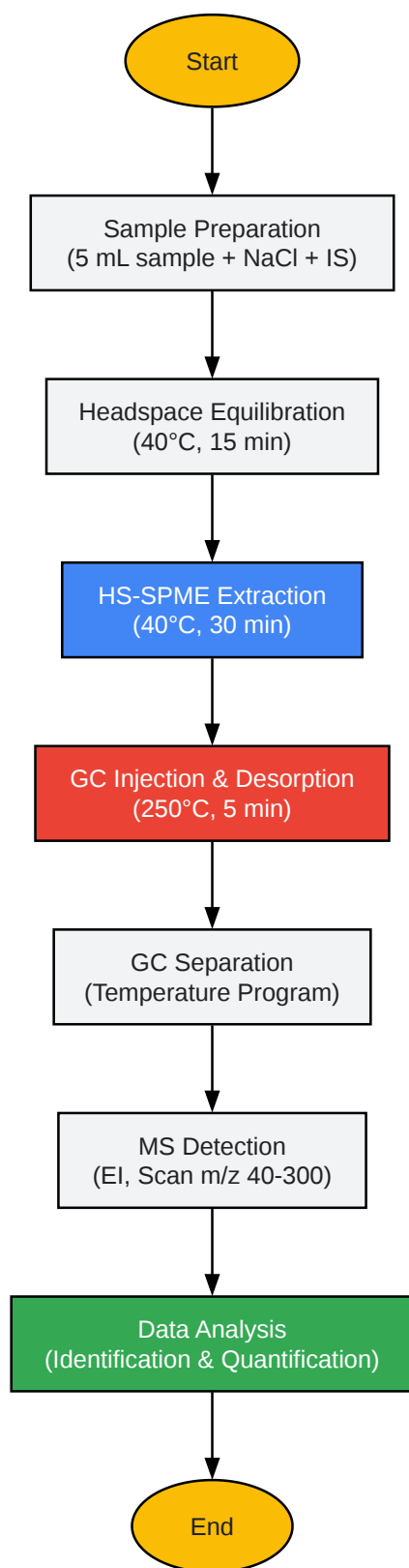
- Pipette 5 mL of the liquid sample (wine or centrifuged fruit juice) into a 20 mL headspace vial.
- Add 1 g of sodium chloride to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.
- Add a suitable internal standard (e.g., ethyl nonanoate at a known concentration) for quantification.
- Immediately seal the vial with a PTFE-lined septum cap.
- Headspace Extraction:
 - Place the vial in a temperature-controlled autosampler tray, pre-heated to 40°C.
 - Equilibrate the sample for 15 minutes with agitation to facilitate the partitioning of analytes into the headspace.
 - Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Desorption:
 - After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC, set at 250°C.
 - Desorb the analytes from the fiber for 5 minutes in splitless mode.
- Gas Chromatography:
 - Column: Use a non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 3 minutes.
 - Ramp 1: Increase to 150°C at a rate of 3°C/min.
 - Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
- Mass Spectrometry:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 250°C.
- Data Analysis:
 - Identify **ethyl caprate** by comparing its mass spectrum and retention time with that of an authentic standard.
 - Quantify the concentration of **ethyl caprate** by comparing its peak area to that of the internal standard.

Experimental Workflow Diagram



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Workflow for **Ethyl Caprate** Analysis.

Conclusion

Ethyl caprate is a vital aroma compound that influences the sensory perception of numerous fruits and fermented beverages. Its formation is a result of complex biochemical pathways, and its concentration is influenced by a multitude of factors. The methodologies outlined in this guide provide a robust framework for the accurate and reliable quantification of **ethyl caprate**, which is essential for quality control, product development, and further research into the flavor chemistry of foods and beverages. The provided data and protocols serve as a foundational resource for professionals in the field, enabling a deeper understanding and manipulation of this key flavor compound.

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